molecular formula C8H13NO B12875062 (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole

(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole

Cat. No.: B12875062
M. Wt: 139.19 g/mol
InChI Key: VSWHCGUKHPUWGJ-QMMMGPOBSA-N
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Description

(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole is a chiral compound with a pyrrole ring substituted at the first position by a 1-methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrole and (S)-1-methoxypropan-2-ol.

    Reaction Conditions: The key step involves the alkylation of the pyrrole ring. This can be achieved using a strong base like sodium hydride (NaH) to deprotonate the pyrrole, followed by the addition of (S)-1-methoxypropan-2-yl chloride under anhydrous conditions.

    Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like sodium azide (NaN3) can replace the methoxy group to form azido derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN3), anhydrous conditions

Major Products

The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole compounds, and substituted pyrrole derivatives.

Scientific Research Applications

(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methoxypropan-2-yl)-1H-pyrrole: The non-chiral version of the compound.

    1-(1-Methoxyethyl)-1H-pyrrole: A similar compound with a different alkyl substituent.

    1-(1-Methoxypropyl)-1H-pyrrole: Another similar compound with a different alkyl chain length.

Uniqueness

(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or differently substituted counterparts. This chirality can be crucial in applications such as drug development, where the enantiomeric form can significantly impact the efficacy and safety of a compound.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-[(2S)-1-methoxypropan-2-yl]pyrrole

InChI

InChI=1S/C8H13NO/c1-8(7-10-2)9-5-3-4-6-9/h3-6,8H,7H2,1-2H3/t8-/m0/s1

InChI Key

VSWHCGUKHPUWGJ-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](COC)N1C=CC=C1

Canonical SMILES

CC(COC)N1C=CC=C1

Origin of Product

United States

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